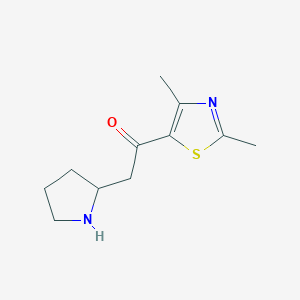

1-(Dimethyl-1,3-thiazol-5-YL)-2-(pyrrolidin-2-YL)ethan-1-one

CAS No.:

Cat. No.: VC17821626

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2OS |

|---|---|

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-pyrrolidin-2-ylethanone |

| Standard InChI | InChI=1S/C11H16N2OS/c1-7-11(15-8(2)13-7)10(14)6-9-4-3-5-12-9/h9,12H,3-6H2,1-2H3 |

| Standard InChI Key | RJILHMGIXUXGDK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)CC2CCCN2 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s core structure features a 1,3-thiazole ring substituted with two methyl groups at the 5-position, linked via an ethanone bridge to a pyrrolidine ring. This arrangement creates a rigid yet flexible scaffold that facilitates interactions with biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its electron-rich nature, enabling π-π stacking and hydrogen bonding. The pyrrolidine moiety, a saturated five-membered ring with one nitrogen atom, introduces conformational flexibility, enhancing binding affinity to enzymes or receptors.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂OS |

| Molecular Weight | 224.32 g/mol |

| CAS Number | Not publicly disclosed |

| VCID | VC17821626 |

| Research Status | Preclinical investigations |

Synthesis and Optimization

General Synthetic Pathways

The synthesis of 1-(Dimethyl-1,3-thiazol-5-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves multi-step reactions that converge thiazole and pyrrolidine precursors. While detailed protocols remain proprietary, analogous compounds are typically synthesized through:

-

Thiazole Formation: Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis.

-

Pyrrolidine Functionalization: Ring-closing metathesis or reductive amination to introduce substituents.

-

Coupling Reactions: Amide bond formation or nucleophilic substitution to link the thiazole and pyrrolidine units.

A critical challenge lies in optimizing reaction conditions to preserve stereochemistry and yield. For instance, the use of Boc-protected intermediates (as seen in related pyrrolidine-containing compounds) ensures regioselectivity during coupling steps . Solvent choice (e.g., tetrahydrofuran or chloroform) and catalysts (e.g., cesium carbonate) further influence reaction efficiency .

Biological Activities and Mechanisms

Microtubule Inhibition

Compounds bearing thiazole-pyrrolidine hybrids exhibit microtubule-disrupting activity, a mechanism leveraged in anticancer therapies. By binding to tubulin, these agents prevent polymerization, destabilizing the cytoskeleton and triggering apoptosis in rapidly dividing cells. While direct evidence for 1-(Dimethyl-1,3-thiazol-5-YL)-2-(pyrrolidin-2-YL)ethan-1-one is limited, structural analogs demonstrate EC₅₀ values in the nanomolar range against cancer cell lines.

Enzymatic Interactions

The pyrrolidine ring’s nitrogen atom facilitates hydrogen bonding with enzymatic active sites. For example, protease inhibition has been observed in related compounds, suggesting potential antiviral or anti-inflammatory applications. Molecular dynamics simulations of similar molecules highlight the importance of dihedral angle distributions between heterocyclic cores and adjacent functional groups, which optimize target engagement .

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra confirm substituent positions and ring conformations. For example, methyl groups on the thiazole ring resonate at δ 2.65–2.67 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) detects the molecular ion peak at m/z 224.32, consistent with the compound’s molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) ensure batch consistency for biological testing.

Table 2: Characterization Techniques

| Technique | Application |

|---|---|

| ¹H-NMR | Structural confirmation |

| ESI-MS | Molecular weight verification |

| HPLC | Purity analysis |

Future Directions and Challenges

Structural Optimization

Introducing electron-withdrawing groups (e.g., fluorine) to the thiazole ring could enhance metabolic stability. Similarly, substituting the pyrrolidine nitrogen with acyl groups may improve bioavailability.

Target Validation

High-throughput screening against kinase libraries and CRISPR-Cas9 gene editing will identify precise molecular targets. Collaborative efforts with academic institutions could accelerate translational research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume